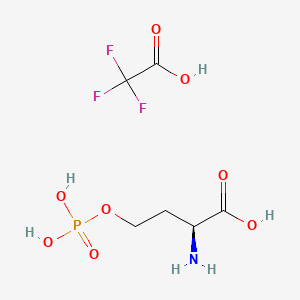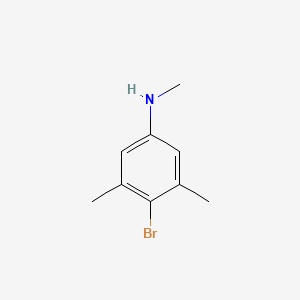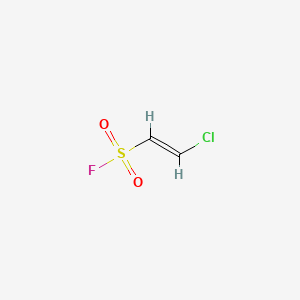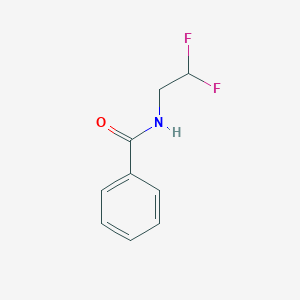
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-(phosphonooxy)butanoic acid; trifluoroacetic acid is a compound that combines an amino acid derivative with a phosphonooxy group and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the protection of the amino group, followed by the introduction of the phosphonooxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino acid analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-4-(phosphonooxy)butanoic acid: A similar compound with slight variations in the functional groups.
(2S)-2-amino-4-(phosphonooxy)butanoic acid: Another analog with different substituents on the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2-amino-4-(phosphonooxy)butanoic acid lies in its combination of an amino acid derivative with a phosphonooxy group and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C6H11F3NO8P |
|---|---|
Molekulargewicht |
313.12 g/mol |
IUPAC-Name |
(2S)-2-amino-4-phosphonooxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10NO6P.C2HF3O2/c5-3(4(6)7)1-2-11-12(8,9)10;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);(H,6,7)/t3-;/m0./s1 |
InChI-Schlüssel |
FHRPKEAKYJXAQL-DFWYDOINSA-N |
Isomerische SMILES |
C(COP(=O)(O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(COP(=O)(O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)





![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)





